2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile
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Overview
Description
2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The pathways involved can vary depending on the specific biological target, but often include inhibition of key enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-Imidazol-2-yl-pyrimidine-4,6-diamines: Compounds with potent activity against malaria.
Uniqueness
2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5N5 |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-imidazol-1-ylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-5-7-1-2-11-8(12-7)13-4-3-10-6-13/h1-4,6H |
InChI Key |
WAMUFYZVSUCHGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C#N)N2C=CN=C2 |
Origin of Product |
United States |
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